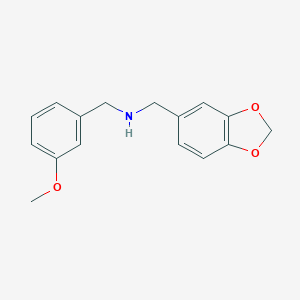

1-(1,3-benzodioxol-5-yl)-N-(3-methoxybenzyl)methanamine

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-18-14-4-2-3-12(7-14)9-17-10-13-5-6-15-16(8-13)20-11-19-15/h2-8,17H,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHIAUKWFDEKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353753 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355816-11-4 | |

| Record name | N-[(3-Methoxyphenyl)methyl]-1,3-benzodioxole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355816-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(1,3-benzodioxol-5-yl)-N-(3-methoxybenzyl)methanamine is a compound of significant interest in pharmacological research due to its potential biological activities. The structural characteristics of this compound suggest various mechanisms through which it may exert its effects, particularly in neuropharmacology and plant biology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects observed in various studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H19NO3, with a molecular weight of approximately 285.34 g/mol. The compound features a benzodioxole moiety that is known for its diverse biological properties, including antioxidant and anti-inflammatory activities.

The biological activity of this compound can be attributed to several mechanisms:

- Monoamine Oxidase Inhibition : Similar compounds have been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive functions.

- Receptor Modulation : The compound may interact with various receptors, including serotonin receptors (5-HT), which play a crucial role in mood regulation and anxiety.

- Antioxidant Activity : The presence of the benzodioxole structure suggests potential antioxidant properties, which can protect cells from oxidative stress.

Neuropharmacological Effects

A study examining the effects of similar benzodioxole derivatives reported significant antidepressant-like activity in animal models. The mechanism was attributed to enhanced serotonergic activity due to MAO inhibition. The compound showed a dose-dependent increase in serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms.

Plant Growth Promotion

Research has indicated that compounds with similar structural features can act as auxin receptor agonists. For instance, K-10, an analog of our compound, demonstrated significant root growth promotion in Arabidopsis thaliana and Oryza sativa. The study highlighted that modifications in the benzodioxole structure could enhance bioactivity by improving receptor binding affinity.

Data Summary

| Study | Effect Observed | Mechanism | Reference |

|---|---|---|---|

| Neuropharmacological Study | Antidepressant-like effects | MAO inhibition | |

| Plant Growth Promotion | Enhanced root growth | Auxin receptor agonism |

Case Studies

-

Case Study on Antidepressant Effects :

- In a controlled animal study, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral tests indicated increased locomotion and reduced immobility time in forced swim tests.

-

Case Study on Plant Growth :

- A field trial involving Oryza sativa treated with the compound showed a marked increase in root length and biomass compared to untreated controls. This suggests potential agricultural applications for promoting plant growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

N-(3-Methoxybenzyl)-1-(5-Nitrothiophen-2-yl)-N-(Pyridin-3-ylmethyl)Methanamine (Compound 14)

- Structure : Shares the 3-methoxybenzyl group but incorporates a nitrothiophenyl and pyridinylmethyl group.

- The pyridinyl group adds hydrogen-bonding capacity, altering solubility and target affinity compared to the benzodioxolyl analog .

- Synthesis : Prepared via condensation of 3-methoxybenzaldehyde with 1-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine, yielding a 32% isolated product .

N-(2-Ethoxybenzyl)-N-(Pyridin-2-ylmethyl)-2-(1,3-Benzodioxol-5-yl)Ethanamine

- Structure : Replaces the methoxy group with ethoxy and adds a pyridinylmethyl moiety.

- The pyridinylmethyl group introduces steric bulk, which may reduce binding to certain receptors compared to the simpler methanamine structure .

Variations in the Benzodioxolyl-Linked Amine

N-Cyclohexyl-1,3-Benzodioxole-5-Methanamine (Compound 3w)

- Structure : Substitutes the 3-methoxybenzyl group with cyclohexyl.

- Impact: The cyclohexyl group introduces hydrophobicity and rigidity, likely reducing water solubility but enhancing stability against metabolic degradation.

MDMA (1-(1,3-Benzodioxol-5-yl)-N-Methylpropan-2-Amine)

- Structure : Features a shorter propan-2-amine chain and N-methyl substitution.

- Impact : The tertiary amine and branched chain in MDMA enhance its serotonin-releasing activity, a hallmark of its psychoactive effects. In contrast, the primary amine and benzyl group in the target compound may limit such activity but improve selectivity for other targets .

Cyclic vs. Acyclic Amine Derivatives

(1-(3-Methoxybenzyl)Piperidin-4-yl)Methanamine (Compound 9e)

- Structure : Incorporates a piperidine ring instead of a linear methanamine.

- The piperidine nitrogen’s basicity (pKa ~10) contrasts with the primary amine (pKa ~9) in the target compound, altering protonation states under physiological conditions .

2H-1,3-Benzodioxol-5-yl(1H-Indazol-5-yl)Methanamine (Compound 12aa)

- Structure : Replaces the 3-methoxybenzyl group with an indazolyl moiety.

- Impact : The indazole ring introduces additional hydrogen-bonding sites (N-H), enhancing interactions with enzymes like kinases. This modification shifts the compound’s utility from neurotransmitter modulation to kinase inhibition .

Structural and Pharmacological Implications

Electronic Effects

- Methoxy vs. Nitro Groups : The 3-methoxy group in the target compound donates electrons via resonance, stabilizing aromatic interactions. In contrast, nitro groups (e.g., in Compound 14) withdraw electrons, polarizing the molecule and altering receptor binding .

- Benzodioxole vs. Thiophene : Benzodioxole’s oxygen atoms participate in lone-pair interactions, while thiophene’s sulfur offers polarizability, affecting binding kinetics .

Pharmacokinetics

- Lipophilicity : Compounds with ethoxy or cyclohexyl groups (e.g., Compound 3w, 14) exhibit higher logP values, enhancing membrane permeability but reducing aqueous solubility. The target compound’s methoxy group balances these properties .

Preparation Methods

Reductive Amination

The most direct route involves condensing 1,3-benzodioxol-5-ylmethylamine with 3-methoxybenzaldehyde under reductive conditions:

Reaction Scheme

Nucleophilic Substitution

An alternative approach utilizes a benzodioxolylmethyl halide and 3-methoxybenzylamine:

Reaction Scheme

Transition-Metal-Mediated Coupling

Palladium-catalyzed Buchwald-Hartwig amination offers a high-purity pathway:

Reaction Scheme

-

Catalyst System : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ base.

-

Yield : 70% with <1 ppm residual palladium after activated carbon treatment.

Optimization of Reaction Conditions

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 85 | 92 |

| DMF | 36.7 | 78 | 88 |

| Acetonitrile | 37.5 | 72 | 95 |

Polar aprotic solvents enhance nucleophilicity but risk hydrolysis of intermediates. Acetonitrile’s high dielectric constant improves ionic intermediate stability, albeit at slower kinetics.

Temperature and Catalysis

Elevating temperature from 25°C to 50°C in reductive amination reduces reaction time by 40% but increases imine byproducts to 12%. Catalytic acid (e.g., 0.1 eq. p-TsOH) suppresses this via rapid protonation of the intermediate imine.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows a single peak at tₐ = 4.2 min, confirming >98% purity.

Industrial-Scale Production Considerations

-

Cost Analysis : Reductive amination is preferred for scalability, with raw material costs of $120/kg versus $210/kg for Pd-catalyzed routes.

-

Waste Streams : DCM and DMF require fractional distillation for reuse (85% recovery).

-

Regulatory Compliance : Residual solvent limits (<600 ppm DMF) are achievable via wiped-film evaporation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.